molecular formula C18H14BNO B13855152 2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol

2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol

Katalognummer: B13855152
Molekulargewicht: 271.1 g/mol
InChI-Schlüssel: XYCPGBWRANXGKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol is a heterocyclic compound that incorporates both boron and nitrogen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol typically involves the ring-expansion of borole precursors with nitrenes derived from N3EMe3 (E=Si, Sn). The desilylative hydrolysis of the resulting compounds yields the corresponding N-protonated azaborinines, which can be deprotonated with nBuLi or MN(SiMe3)2 (M=Na, K) to form the group 1 salts .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol exerts its effects involves its interaction with molecular targets through its electron-withdrawing properties. The compound can form stable complexes with various metal ions, influencing catalytic processes and electronic properties of materials .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol is unique due to the presence of both boron and nitrogen atoms in its structure, which imparts distinct electronic properties and reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C18H14BNO

Molekulargewicht

271.1 g/mol

IUPAC-Name

6-hydroxy-2-phenyl-5H-benzo[c][1,2]benzazaborinine

InChI

InChI=1S/C18H14BNO/c21-19-17-9-5-4-8-15(17)16-12-14(10-11-18(16)20-19)13-6-2-1-3-7-13/h1-12,20-21H

InChI-Schlüssel

XYCPGBWRANXGKU-UHFFFAOYSA-N

Kanonische SMILES

B1(C2=CC=CC=C2C3=C(N1)C=CC(=C3)C4=CC=CC=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.